molecular formula C9H13BrN2O2 B2875719 2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide CAS No. 923138-55-0

2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide

Cat. No.: B2875719
CAS No.: 923138-55-0
M. Wt: 261.119
InChI Key: NNQQBGKWQHWOSY-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide (CAS: 923138-55-0) is a brominated amide derivative with a molecular formula of C₉H₁₃BrN₂O₂ . Its structure comprises a butanamide backbone substituted with a bromine atom at the second carbon and a methyl group at the third carbon. The amide nitrogen is linked to a 5-methyl-1,2-oxazol-3-yl group, a heterocyclic moiety known for its role in modulating biological activity and solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-5(2)8(10)9(13)11-7-4-6(3)14-12-7/h4-5,8H,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQQBGKWQHWOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 5-methyl-1,2-oxazol-3-yl group but differ in substituents on the amide backbone. Below is a comparative analysis:

2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide

  • Molecular Formula : C₉H₁₄N₂O₂
  • Key Differences : Lacks the bromine atom at the second carbon of the butanamide chain .
  • Properties :
    • logP : 2.26 (vs. estimated ~2.8 for the brominated analog, due to bromine’s hydrophobic contribution).
    • Molecular Weight : 182.22 g/mol (vs. 265.12 g/mol for the brominated compound).
    • Polar Surface Area : 45.4 Ų (similar to the brominated analog) .
  • Reactivity : The absence of bromine reduces electrophilicity, limiting its utility in substitution reactions compared to the brominated derivative.

4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

  • Structure : Features a sulfonamide group and a Schiff base linkage instead of a brominated amide .
  • Key Differences : The sulfonamide and aromatic Schiff base moieties enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to the brominated amide.

3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Structure : Contains a triazolothiadiazole fused ring system and a benzylthio group .
  • Key Differences : The fused heterocyclic system introduces planar rigidity and π-π stacking interactions, which are absent in the brominated amide.
  • Crystallography : Exhibits a columnar packing structure due to face-centered interactions between thiadiazole and oxazole rings (centroid distance: 3.47 Å) .

Data Table: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups
2-Bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide C₉H₁₃BrN₂O₂ 265.12 ~2.8* Bromoalkyl, amide, oxazole
2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide C₉H₁₄N₂O₂ 182.22 2.26 Alkyl, amide, oxazole
4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide C₁₇H₁₆N₄O₄S 372.40 ~1.5 Sulfonamide, Schiff base, oxazole
3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole C₁₃H₁₀N₆OS₂ 354.44 ~3.2 Triazolothiadiazole, benzylthio

*Estimated using bromine’s contribution to logP (~0.5–1.0).

Biological Activity

2-Bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide is an organic compound with a molecular formula of C9_9H13_{13}BrN2_2O2_2 and a molecular weight of 261.12 g/mol. This compound is part of a broader category of bioactive molecules that have garnered interest for their potential therapeutic applications, particularly in the realm of antimicrobial and anticancer activities.

The structural characteristics of this compound contribute to its biological activity. The presence of the bromine atom and the oxazole ring are notable features that enhance its reactivity and interaction with biological targets.

PropertyValue
Chemical FormulaC9_9H13_{13}BrN2_2O2_2
Molecular Weight261.12 g/mol
IUPAC NameThis compound
PubChem CID16227117

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.8 μg/mL, indicating potent activity against Mtb .

Cytotoxicity Assessment

In evaluating the safety profile of such compounds, cytotoxicity studies are critical. The MTT assay has been utilized to assess the viability of mammalian cell lines upon exposure to these compounds. For example, compounds exhibiting MIC values below 6.25 μg/mL demonstrated acceptable cytotoxicity levels with a selectivity index (SI) greater than 45, suggesting a favorable therapeutic window . This indicates that while these compounds are effective against pathogens, they exhibit minimal toxicity to human cells at therapeutic concentrations.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds through various methodologies:

  • Study on DprE1 Inhibition :
    • A study focused on designing inhibitors targeting the DprE1 enzyme, crucial for Mtb survival. Compounds structurally related to this compound were synthesized and evaluated for their inhibitory efficacy. The findings revealed promising candidates with IC50_{50} values indicating strong inhibition .
  • Molecular Dynamics Simulations :
    • Molecular modeling techniques were employed to elucidate the interactions between these compounds and their targets. This approach provided insights into the structural features necessary for effective binding and activity against specific enzymes involved in microbial resistance .

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